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molecular formula C6H13NO3 B1627533 5-Hydroxy-2-methylnorvaline CAS No. 66856-17-5

5-Hydroxy-2-methylnorvaline

Cat. No. B1627533
M. Wt: 147.17 g/mol
InChI Key: RIXOERQXXDKBPZ-UHFFFAOYSA-N
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Patent
US05326773

Procedure details

Finely ground racemic a-methylglutamic acid (5.0 g, 0.029 mol) was suspended in THF (30 mL), treated with triethylborane (1M in THF, 32.32 mL, 0.032 mol), and heated at reflux for 36 h. After cooling to 0° C. the soln was treated dropwise with borane in THF (1M, 35.26 mL, 0.035 mol) and stirred at 0° C. for 3 h. The mixture was quenched with 5% aq HCl (30 mL), stirred for 0.5 h, concentrated on a rotary evaporator, and the residue dissolved in 5% HCl (44 mL) and heated at reflux for 0.75 h. After cooling and concentrating, the residue was taken up in MeOH (50 mL), concentrated, and this procedure repeated 3×to give 5.69 g of the title compound which was not purified.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
32.32 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
35.26 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C@@:2]([C:9]([OH:11])=[O:10])([CH2:4][CH2:5][C:6](O)=[O:7])[NH2:3].C(B(CC)CC)C.B>C1COCC1>[NH2:3][C:2]([CH3:1])([CH2:4][CH2:5][CH2:6][OH:7])[C:9]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C[C@](N)(CCC(=O)O)C(=O)O
Step Two
Name
Quantity
32.32 mL
Type
reactant
Smiles
C(C)B(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
35.26 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 36 h
Duration
36 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with 5% aq HCl (30 mL)
STIRRING
Type
STIRRING
Details
stirred for 0.5 h
Duration
0.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 5% HCl (44 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 0.75 h
Duration
0.75 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
concentrating
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC(C(=O)O)(CCCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.69 g
YIELD: CALCULATEDPERCENTYIELD 133.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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